molecular formula C14H20ClNO2 B1394815 4-Piperidinylmethyl 2-phenylacetate hydrochloride CAS No. 1220037-50-2

4-Piperidinylmethyl 2-phenylacetate hydrochloride

Cat. No. B1394815
M. Wt: 269.77 g/mol
InChI Key: XWUWUDDSRIKFJW-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl 2-phenylacetate hydrochloride is a versatile chemical compound used in scientific research1. It finds applications in various studies, thanks to its unique properties1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Piperidinylmethyl 2-phenylacetate hydrochloride. It’s possible that this information is contained within academic papers or patents, which are not accessible through my current capabilities.



Molecular Structure Analysis

The molecular formula of 4-Piperidinylmethyl 2-phenylacetate hydrochloride is C14H20ClNO22. The molecular weight is 269.76712. However, the specific structural details are not provided in the available resources.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Piperidinylmethyl 2-phenylacetate hydrochloride. This information might be available in specialized chemical databases or literature, which are not accessible through my current capabilities.



Physical And Chemical Properties Analysis

4-Piperidinylmethyl 2-phenylacetate hydrochloride has physical and chemical properties typical of a compound with its molecular structure2. However, specific properties such as melting point, boiling point, and density are not provided in the available resources.


Scientific Research Applications

Selective Estrogen Receptor Modulator (SERM) Research

  • A study discovered that a compound structurally related to 4-Piperidinylmethyl 2-phenylacetate hydrochloride showed greater potency as a selective estrogen receptor modulator (SERM) compared to other known SERMs. It exhibited estrogen antagonist properties, particularly in uterine tissue and human mammary cancer cells (Palkowitz et al., 1997).

Anti-acetylcholinesterase (Anti-AChE) Activity

  • Another compound similar to 4-Piperidinylmethyl 2-phenylacetate hydrochloride demonstrated substantial anti-acetylcholinesterase activity. This compound was identified as a potent inhibitor of acetylcholinesterase, indicating its potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Histamine H2-Receptor Antagonist Properties

  • Research identified certain piperidine derivatives as highly specific H2-receptor antagonists. They were found to inhibit gastric acid secretion effectively, hinting at their potential application in treating conditions like peptic ulcers (Bickel et al., 1986).

Muscarinic Receptor Antagonism

  • A class of 4-acetamidopiperidine derivatives was synthesized and investigated for their selectivity and potency in antagonizing human muscarinic M3 receptors over M2 receptors. This research could be significant in developing treatments for conditions like obstructive airway diseases (Mitsuya et al., 1999).

Energy Expenditure Activation

  • Studies on a non-amphetaminic compound structurally related to 4-Piperidinylmethyl 2-phenylacetate hydrochloride showed that it could increase energy expenditure by increasing resting oxygen consumption in rats. This might have potential applications in weight management or treating metabolic syndrome (Massicot et al., 1985).

Safety And Hazards

Specific safety and hazard information for 4-Piperidinylmethyl 2-phenylacetate hydrochloride is not available in the resources I have access to. For detailed safety information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS) provided by the manufacturer or supplier.


Future Directions

The future directions for the use and study of 4-Piperidinylmethyl 2-phenylacetate hydrochloride are not specified in the available resources. Its use in scientific research suggests that it may have potential applications in various fields1.


properties

IUPAC Name

piperidin-4-ylmethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13;/h1-5,13,15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUWUDDSRIKFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinylmethyl 2-phenylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.